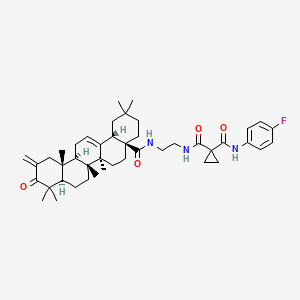

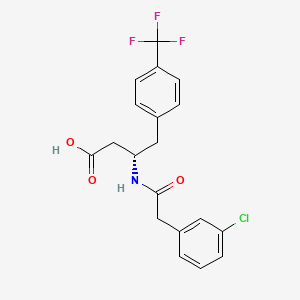

![molecular formula C24H28O3 B606565 (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid CAS No. 196961-43-0](/img/structure/B606565.png)

(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CD3254 is a selective agonist of the retinoid X receptors (RXRs; EC50 = ~10 nM for human RXRβ) that is without effect on retinoic acid receptors (RARs). It stimulates the recruitment of the nuclear receptor interaction domain of the TRAP220 coactivator to RXRα/RARβ heterodimers in vitro. CD3254 also enhances the recruitment of the PPARγ coactivator 1α, PGC-1α, to RXRα/PPARγ heterodimers.

CD3254 is a potent and selective RXRα agonist. CD3254 exhibits no activity at RARα, RARβ or RARγ receptors.

Scientific Research Applications

Role in RXR Signaling

CD3254 is known to play a significant role in RXR (retinoid-X receptor) signaling . It has been found to have a pro-proliferative effect on certain stem-like glioma cells . This suggests that CD3254 could potentially be used in the treatment of gliomas, a type of brain tumor.

Impact on Proliferation

The compound has been observed to mediate a small but non-significant pro-proliferative effect on T1371 and significant pro-proliferative effects in the cases of T1389, T1440, T1452, T1495, and T1338 . This indicates that CD3254 could potentially be used to promote cell proliferation in certain contexts.

Reduction in Proliferation

Interestingly, CD3254 has also been found to mediate a significant reduction in proliferation for T1447 and T1522 . This suggests that the compound could potentially be used to inhibit cell proliferation in certain contexts.

Role in RXR Agonism

CD3254 has been synthesized and characterized for its ability to induce RXR agonism . This means that it can bind to and activate RXR, which plays a crucial role in regulating gene expression.

Comparison with Bexarotene

CD3254 has been compared with bexarotene, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) . Some analogs of CD3254 were found to be more potent RXR selective agonists than bexarotene .

Potential Therapeutic Use in Neurodegenerative Disorders

There is potential for CD3254 to be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease . This is due to its ability to drive LXRE-mediated transcription of brain ApoE expression .

Mechanism of Action

Target of Action

CD3254, also known as (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid, is a potent and selective agonist of Retinoid X receptors (RXRα) . RXRα belongs to the NR2B nuclear receptor family and is primarily expressed in the liver, intestines, kidneys, and epidermis .

Mode of Action

CD3254 interacts with its target, RXRα, acting as a ligand-dependent transcription factor . It functions as a homodimer or as heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), or liver X receptors (LXRs) .

Biochemical Pathways

The activation of RXR by CD3254 leads to the recruitment of coregulators that are part of multiprotein complexes . These complexes correspond to chromatin-modifying and transcription-initiating machineries that act at target gene promoters in a precisely timed and sequential fashion . This process controls a variety of (patho)physiologic processes .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

CD3254 has been reported as a treatment for cutaneous T-cell lymphoma (CTCL) . It can evoke reactions by disturbing other RXR-heterodimer receptor pathways . In vitro, CD3254 induces similar phenotypes of malformations after 5 days exposure at low concentration (20 μg/L) to those after the 1st day exposure at high concentrations (50 and 100 μg/L) .

Action Environment

It’s worth noting that the activity of cd3254 can be influenced by the levels of coactivators , which could potentially be affected by various environmental factors.

properties

IUPAC Name |

(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLLZSVPAUUSSB-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

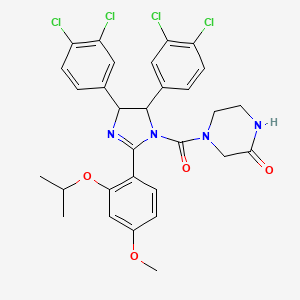

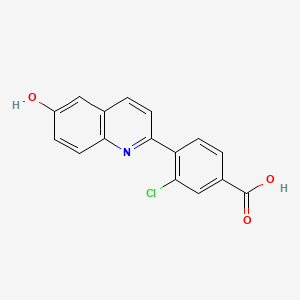

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

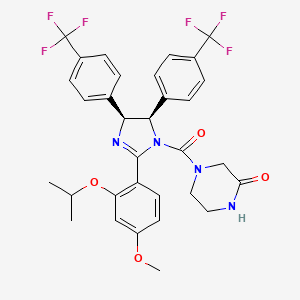

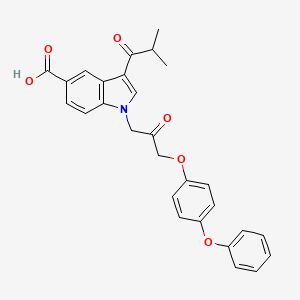

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)

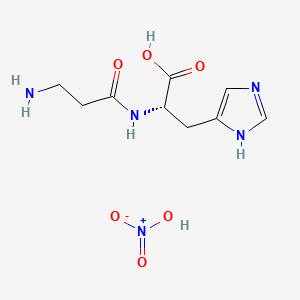

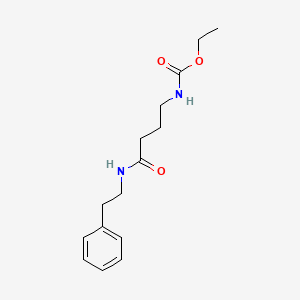

![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)

![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)

![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)